2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide
Description
This compound (CAS: 896316-23-7) is a triazole-based derivative with a molecular formula of C23H23N5O2S and a molecular weight of 433.5 g/mol . Its structure features a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5, a pyrrole ring at position 4, and a sulfanyl-acetamide moiety linked to an N-methyl-N-phenyl group. The SMILES notation (COc1ccccc1-c1nnc(SCC(=O)NCc2ccc(C)cc2)n1-n1cccc1) highlights the methoxy, triazole, pyrrole, and branched acetamide functionalities .
Properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-25(17-10-4-3-5-11-17)20(28)16-30-22-24-23-21(27(22)26-14-8-9-15-26)18-12-6-7-13-19(18)29-2/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEZMPSRKRPRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with the preparation of the core triazole ring structure through cyclization reactions involving appropriate hydrazine derivatives and nitriles.
Functional Group Introductions:
Formation of the Sulfanyl Linkage: : The crucial sulfanyl linkage is formed via thiolation reactions with suitable thiolating agents under controlled conditions.
Final Acetamide Formation: : The final step involves the formation of the acetamide moiety through an amidation reaction, typically using N-methyl-N-phenylacetamide and activating agents like carbodiimides.
Industrial Production Methods
While laboratory synthesis focuses on high-purity yields for research purposes, industrial production of this compound may employ similar synthetic routes with optimizations for scale-up. Advanced techniques such as continuous flow chemistry and catalytic processes are often utilized to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, primarily influenced by its functional groups:
Oxidation: : The methoxyphenyl group and sulfanyl linkage can undergo oxidation to form sulfoxides and sulfones.
Reduction: : The pyrrole and triazole rings can undergo reduction under specific conditions to yield corresponding dihydropyrrole and dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, alkylating agents, sulfonating agents.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Dihydropyrrole, dihydrotriazole derivatives.
Substitution Products: : Halogenated, alkylated, and sulfonated derivatives.
Scientific Research Applications
This compound finds extensive applications in various scientific domains:
Chemistry: : Utilized as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organic molecules.
Biology: : Employed in biological assays to study enzyme inhibition and receptor binding due to its unique structural features.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Used in the development of specialty materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide exerts its effects depends on its interactions with specific molecular targets. It primarily acts through:
Binding to Enzymes: : Inhibiting enzyme activity by occupying active sites or altering enzyme conformation.
Receptor Modulation: : Interacting with cellular receptors to modulate signaling pathways.
Disruption of Cellular Processes: : Influencing cell cycle regulation and apoptosis through interaction with key cellular proteins.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-methoxyphenyl group in the target compound likely improves membrane permeability compared to the 4-chlorophenyl analogue , while the trifluoromethyl group in 566188-43-0 may enhance metabolic stability.
- Heterocycle Diversity : Replacement of triazole with oxadiazole (as in ) or pyrazolo-pyrimidine (as in ) alters hydrogen-bonding capacity and aromatic stacking interactions, critical for target binding.
Physicochemical and Thermodynamic Properties
Limited experimental data are available for the target compound (e.g., missing melting point, solubility). However, inferences can be drawn:
- Lipophilicity : The 2-methoxyphenyl group increases hydrophobicity compared to the 2-ethoxyphenyl analogue , which may enhance blood-brain barrier penetration.
- Thermodynamics : Triazole derivatives generally exhibit exothermic adsorption on reverse-phase sorbents (ΔH° < 0) , suggesting favorable partitioning in chromatographic systems.
- Polarity : Sulfanyl and acetamide groups contribute to polar surface area, influencing solubility and transporter-mediated uptake.
Biological Activity
The compound 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide (CAS Number: 896316-63-5) is a novel triazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 447.6 g/mol. The structure includes a triazole ring, a pyrrole moiety, and a methoxyphenyl group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study highlighted that certain triazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against these pathogens .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Triazoles have been studied for their ability to inhibit cancer cell proliferation. For example, similar compounds have shown promising results in inhibiting the growth of lung carcinoma cells (A549), with mechanisms involving the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Emerging studies on triazole derivatives reveal neuroprotective properties. Some compounds in this class have been reported to act as antioxidants and exhibit protective effects against neurodegenerative conditions by modulating oxidative stress pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole derivatives function by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, contributing to its neuroprotective effects.
- Oxidative Stress Reduction : By scavenging free radicals, it may help mitigate oxidative damage in cells.
Case Studies and Research Findings
Q & A
Q. How can the structure of this compound be confirmed using spectroscopic methods?
The structure is typically validated via a combination of 1H NMR, IR spectroscopy, LC-MS, and elemental analysis (EA). For example:
- 1H NMR identifies proton environments (e.g., methoxy groups, pyrrole protons, and methyl substituents).
- IR spectroscopy confirms functional groups like the acetamide carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and triazole C-N vibrations.
- LC-MS provides molecular weight verification and fragmentation patterns.
- EA ensures correct elemental composition (C, H, N, S). Cross-referencing with synthetic intermediates (e.g., precursor hydrosulfides) enhances confidence in structural assignments .
Q. What synthetic routes are effective for preparing this triazole-thioacetamide derivative?
A universal method involves cyclocondensation reactions of thiosemicarbazides or hydrazine derivatives with appropriate electrophiles. Key steps include:
- Step 1 : Synthesis of the 1,2,4-triazole core via cyclization of thiosemicarbazide intermediates under acidic conditions.
- Step 2 : Sulfanyl group introduction via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives).
- Step 3 : Functionalization of the acetamide moiety using N-methylation or aryl substitution. Catalysts like pyridine and zeolites (e.g., Y-H) improve reaction efficiency .
Q. How can crystallographic data resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For example:
- ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement.
- SHELXS/SHELXD solves phase problems in twinned or high-symmetry crystals. Discrepancies between computational and experimental geometries (e.g., triazole ring planarity) are resolved via R-factor minimization and electron density maps .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
PASS (Prediction of Activity Spectra for Substances) software predicts pharmacological profiles (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors. Follow-up molecular docking (e.g., AutoDock Vina) identifies binding modes in target proteins (e.g., kinases, receptors). For example:
Q. What strategies mitigate contradictions between spectroscopic and crystallographic data?
Discrepancies often arise from dynamic vs. solid-state conformations . Strategies include:
- Temperature-dependent NMR to assess rotational barriers (e.g., around the sulfanyl-acetamide bond).
- DFT calculations (e.g., Gaussian) comparing gas-phase and crystal-packing optimized geometries.
- Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing solid-state conformations .
Q. How can reaction conditions be optimized to avoid byproducts in triazole synthesis?
Byproduct formation (e.g., regioisomeric triazoles) is minimized via:
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- pH control (e.g., acetic acid vs. HCl) during cyclocondensation.
- Catalyst screening (e.g., zeolites vs. metal oxides) to enhance yields. LC-MS monitoring identifies intermediates, enabling real-time adjustments .
Q. What analytical techniques quantify stability under physiological conditions?
- HPLC-UV/Vis tracks degradation products in simulated biological fluids (e.g., PBS at pH 7.4).
- Mass spectrometry identifies hydrolyzed fragments (e.g., cleavage of the sulfanyl bond).
- Circular dichroism (CD) assesses conformational changes in protein-binding assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
